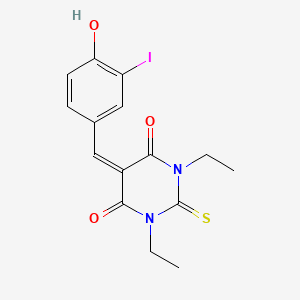![molecular formula C19H19BrN2O2S B5915487 N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915487.png)
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide, also known as BVT.2733, is a small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This molecule has been studied extensively for its potential use in cancer treatment due to its ability to inhibit SHP-2, which is involved in multiple signaling pathways that contribute to tumorigenesis.2733.
作用机制
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide binds to the catalytic domain of SHP-2 and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins downstream of SHP-2, which can have both positive and negative effects on signaling pathways. In cancer cells, the inhibition of SHP-2 by this compound leads to a decrease in proliferation, survival, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cancer cell signaling pathways, leading to decreased proliferation, survival, and metastasis. In addition, this compound has been shown to have effects on immune cells, including the inhibition of T cell activation and the modulation of cytokine production. These effects may have implications for the use of this compound in cancer immunotherapy.
实验室实验的优点和局限性
One advantage of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide is its specificity for SHP-2, which reduces the potential for off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other SHP-2 inhibitors. This may limit its effectiveness in certain cancer types or at certain doses.
未来方向
There are several future directions for the study of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide. One area of research is the development of more potent SHP-2 inhibitors that may be more effective in certain cancer types or at lower doses. Another area of research is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy. In addition, the effects of this compound on immune cells may have implications for its use in cancer immunotherapy, and further research is needed to explore this potential application.
合成方法
The synthesis of N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-bromobenzaldehyde with piperidine-1-carboxylic acid to form the corresponding imine. This imine is then reacted with thiophene-2-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the final product.
科学研究应用
N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. SHP-2 is a protein tyrosine phosphatase that is involved in multiple signaling pathways, including the Ras-MAPK pathway, the JAK-STAT pathway, and the PI3K-Akt pathway. These pathways are frequently dysregulated in cancer cells, leading to increased proliferation, survival, and metastasis. By inhibiting SHP-2, this compound has the potential to disrupt these pathways and inhibit cancer cell growth.
属性
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c20-15-8-6-14(7-9-15)13-16(19(24)22-10-2-1-3-11-22)21-18(23)17-5-4-12-25-17/h4-9,12-13H,1-3,10-11H2,(H,21,23)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXVLUNFZHMNJP-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915428.png)

![2-chloro-5-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915438.png)
![3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)

![1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915460.png)
![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915468.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)
![5-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5915499.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5915503.png)
![methyl {2-bromo-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915514.png)